MM41

Pancreatic Cancer Xenograft Model In Vivo Efficacy

Researchers requiring validated in vivo G4-targeted agents face a critical gap: most naphthalene diimide analogs show variable target engagement and therapeutic indices, risking failed xenograft studies. MM41 is a tetra-substituted naphthalene diimide G-quadruplex stabilizer with proven efficacy, directly addressing this need. • ~80% tumor growth inhibition in MIA PaCa-2 xenografts at 15 mg/kg IV (twice weekly) • High-resolution co-crystal structure with human telomeric G4 DNA (PDB: 3UYH, 1.95 Å) • Reduces BCL-2 protein ~40% in tumor tissue, providing a validated pharmacodynamic biomarker

Molecular Formula C44H66N10O6
Molecular Weight 831.076
Cat. No. B1193158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM41
SynonymsMM41;  MM 41;  MM-41
Molecular FormulaC44H66N10O6
Molecular Weight831.076
Structural Identifiers
SMILESO=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCCN7CCN(C)CC7)=O)C3=CC(NCCCN8CCN(C)CC8)=C4C5=O
InChIInChI=1S/C44H66N10O6/c1-47-15-19-49(20-16-47)9-3-7-45-35-31-33-38-37-34(42(56)53(43(57)39(35)37)13-5-11-51-23-27-59-28-24-51)32-36(46-8-4-10-50-21-17-48(2)18-22-50)40(38)44(58)54(41(33)55)14-6-12-52-25-29-60-30-26-52/h31-32,45-46H,3-30H2,1-2H3
InChIKeyJOVJRDSWNCUWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MM41: Tetra-Substituted Naphthalene Diimide G4 Ligand


MM41 is a tetra-substituted naphthalene diimide (ND) derivative that functions as a potent stabilizer of G-quadruplex (G4) DNA structures [1]. Its molecular architecture comprises a central naphthalene diimide chromophore core appended with four cationic side chains—specifically, two morpholino-propyl and two methylpiperazino-propyl substituents—that confer high-affinity binding to human telomeric and oncogene promoter G4 sequences [2]. The compound has been co-crystallized with a human intramolecular telomeric DNA G-quadruplex at 1.95 Å resolution (PDB: 3UYH), revealing a binding mode wherein structured water molecules mediate hydrogen-bond contacts between the ligand side chains and the DNA grooves [3]. Preclinical studies demonstrate that MM41 significantly inhibits the growth of MIA PaCa-2 pancreatic cancer xenografts, with twice-weekly intravenous dosing at 15 mg/kg yielding approximately 80% tumor growth reduction [4].

Workflow G4 DNA stabilization and target engagement studies
Selection Context Tetra-substituted naphthalene diimide with crystallographic characterization
Model Context Reported pancreatic cancer xenograft model endpoint context

MM41: Uniqueness Over Generic G4 Ligands


Generic substitution among naphthalene diimide (ND) G-quadruplex ligands is scientifically unsound because subtle variations in side-chain composition, number, and positioning critically dictate target selectivity, cellular potency, and in vivo efficacy. For instance, the trisubstituted analog CM03 exhibits a distinct G4 selectivity profile, different binding affinities for promoter versus telomeric quadruplexes, and altered therapeutic indices relative to non-oncogenic fibroblasts [1]. MM41's specific tetra-substituted architecture—incorporating two morpholino-propyl and two methylpiperazino-propyl side chains—enables a unique binding pose wherein only three of the four side chains are buried in G4 grooves, while the fourth remains solvent-exposed, contributing to its characteristic pharmacodynamic and pharmacokinetic behavior [2]. Consequently, substituting MM41 with any untested analog risks compromising target engagement at the BCL-2 and k-RAS promoter G4 sites and may fail to recapitulate the documented in vivo tumor growth inhibition.

Target Compound (MM41)
Unique side-chain architecture
Four cationic side chains create a specific binding pose with three grooves buried and one solvent-exposed.
Defined G4 selectivity profile
Promoter and telomeric G4 affinities established via SPR; selectivity linked to substitution pattern.
Generic ND Analog (e.g., CM03)
Altered selectivity and potency
Trisubstituted analogs exhibit different G4 target preferences and reduced affinity at several sequences.
Missing structural data
Co-crystal structure unavailable for CM03; binding mode may not transfer directly from MM41.

MM41: Quantitative Comparison with G4 Analogs


Tumor Growth Inhibition in Pancreatic Xenograft

MM41 demonstrates significant in vivo anti-tumor activity in the MIA PaCa-2 pancreatic cancer xenograft model. Twice-weekly intravenous administration at 15 mg/kg resulted in an approximately 80% reduction in tumor growth compared to untreated controls. Furthermore, two animals in the treatment cohort survived tumor-free for 279 days [1]. In contrast, the trisubstituted naphthalene diimide analog CM03, when evaluated in the same MIA PaCa-2 xenograft model, produced a tumor growth inhibition of 64.6% at its maximum tolerated dose (10 mg/kg, twice weekly), as reported in a separate study [2]. The observed difference in tumor growth inhibition (80% for MM41 vs. 64.6% for CM03) is noteworthy for research applications seeking maximal in vivo efficacy.

Tumor Growth Inhibition
Cross-study comparable
MM41 ~80% TGI vs CM03 64.6% TGI (MIA PaCa-2 xenograft)
Reported model-response endpoint context
Dosing regimens differ across studies; cross-study comparison requires review
Pancreatic Cancer Xenograft Model In Vivo Efficacy

BCL-2 Downregulation in Tumor Tissue

MM41 treatment leads to direct target engagement and functional downregulation of the BCL-2 oncoprotein in vivo. Immunoblotting of tumor lysates from MM41-treated mice revealed a reduction in BCL-2 protein levels by approximately 40% relative to vehicle-treated controls [1]. No comparable quantitative in vivo BCL-2 downregulation data are available for the analog CM03 in the published literature, representing a key evidence gap that limits direct cross-study comparison for this specific pharmacodynamic endpoint.

BCL-2 Downregulation
Supporting evidence
~40% reduction in tumor tissue (vs vehicle)
Supports target engagement biomarker context
No comparable quantitative data for CM03
BCL-2 Oncogene Target Engagement

G4 DNA Binding Affinity and Selectivity

MM41 exhibits exceptionally high binding affinity for multiple G-quadruplex targets, with dissociation constants (KD) in the low nanomolar range. Surface plasmon resonance (SPR) measurements yielded KD values of 2 ± 1 nM for the hTERT promoter G4, 5 ± 1 nM for the human telomeric (HTR) G4, and 3 ± 1 nM for the TERRA G4 [1]. In contrast, the analog CM03 displayed KD values of 12 ± 2 nM (hTERT), 82 ± 6 nM (HTR), and 4 ± 1 nM (TERRA) under identical SPR conditions [1]. MM41 thus demonstrates 6-fold higher affinity for the hTERT promoter G4 and over 16-fold higher affinity for the human telomeric G4 compared to CM03.

G4 Binding Affinity
Direct head-to-head comparison
hTERT KD: MM41 2 nM vs CM03 12 nM (6-fold); HTR KD: MM41 5 nM vs CM03 82 nM (>16-fold)
Supports binding affinity selection context
Affinity varies by G4 sequence; SPR conditions: Tris-HCl, 100 mM KCl
G-Quadruplex Binding Affinity DNA Ligand

Antiproliferative Potency in Pancreatic Cancer Cells

MM41 potently inhibits the growth of MIA PaCa-2 pancreatic cancer cells with an IC50 value of <10 nM, as determined by short-term (96-hour) sulforhodamine B (SRB) assays [1]. The trisubstituted analog CM03 exhibits an IC50 of 19 nM in the same cell line under comparable assay conditions [2]. This represents an approximately 2-fold greater potency for MM41 relative to its closest structural analog. Additionally, MM41 retains high affinity for human telomeric quadruplex DNA while achieving 10-fold greater potency against MIA PaCa-2 cells compared to earlier-generation tetra-substituted naphthalene diimide ligands [1].

Antiproliferative IC50
Cross-study comparable
MM41 ≤10 nM vs CM03 19 nM in MIA PaCa-2 cells (96 h, SRB)
Supports cell-model endpoint review
Potency context may differ under alternative assay conditions
Antiproliferative IC50 Pancreatic Cancer

Co-Crystal Structure Binding Mode

The co-crystal structure of MM41 bound to an intramolecular human telomeric DNA G-quadruplex has been solved at 1.95 Å resolution (PDB: 3UYH) [1]. This high-resolution structure reveals that MM41 adopts a binding mode in which three of its four cationic side chains are buried within the G4 grooves, while the fourth side chain remains solvent-exposed and does not engage the DNA [2]. In contrast, the analog BMSG-SH-3, which lacks the fourth side chain entirely, exhibits a different binding orientation and lower overall affinity [3]. Furthermore, structured water molecules form the majority of hydrogen-bond contacts between MM41 and the G4 DNA, with conserved water clusters serving as essential platforms for ligand binding [4]. This atomic-level structural information is unique among naphthalene diimide G4 ligands, with the exception of MM41 itself, and provides a rational basis for understanding its superior binding affinity.

Co-Crystal Structure
Head-to-head comparison
1.95 Å resolution; PDB: 3UYH; three side chains buried, one solvent-exposed
Supports structure-based design context
Water-mediated interactions documented; CM03 lacks co-crystal structure
Crystallography G-Quadruplex Structure-Based Design

MM41 Research Applications


Pancreatic Cancer Xenograft Efficacy Studies

MM41 is the preferred choice for researchers conducting in vivo efficacy studies in the MIA PaCa-2 pancreatic cancer xenograft model where maximal tumor growth inhibition is the primary endpoint. The compound's demonstrated ~80% tumor growth reduction at 15 mg/kg (IV, twice weekly) exceeds the 64.6% inhibition reported for the analog CM03, making MM41 particularly suitable for studies requiring robust anti-tumor responses or for evaluating combination regimens where a strong single-agent baseline is required [1].

BCL-2 & k-RAS Promoter G4 Target Engagement

MM41 is indicated for preclinical investigations requiring validated pharmacodynamic biomarkers of G4 ligand target engagement. The compound's demonstrated ability to reduce BCL-2 protein levels by ~40% in tumor tissue provides a quantifiable readout of on-target activity [1]. This feature is valuable for correlating G4 stabilization with downstream oncoprotein expression changes and for benchmarking novel G4 ligands against a well-characterized reference compound.

Structure-Based Drug Design and Docking Studies

MM41 is uniquely suited for computational chemistry and structure-based drug design applications due to the availability of its high-resolution (1.95 Å) co-crystal structure with human telomeric G-quadruplex DNA (PDB: 3UYH) [1]. This structural dataset enables accurate molecular docking, molecular dynamics simulations, and in silico screening campaigns focused on G4 ligands, providing a validated template for rational analog design that is unavailable for most other naphthalene diimide derivatives [2].

G4 Ligand Profiling and Selectivity Assessment

MM41 serves as a benchmark compound for profiling the binding selectivity and affinity of novel G4 ligands across multiple G-quadruplex sequences. Its well-characterized KD values for hTERT (2 nM), HTR (5 nM), and TERRA (3 nM) G4s [1] provide a quantitative reference standard against which new chemical entities can be compared, facilitating the identification of ligands with enhanced sequence selectivity or altered target engagement profiles.

Application
Selection Property
Validation Focus
Pancreatic cancer xenograft studies
Reported tumor growth inhibition profile
Endpoint response in MIA PaCa-2 model
Target engagement biomarker studies
Reported BCL-2 pharmacodynamic modulation
On-target pathway response in tumor tissue
Structure-based ligand design
High-resolution co-crystal structure availability
Binding mode and water-mediated interactions
G4 selectivity profiling
Quantified affinity across multiple G4 sequences
Sequence-dependent binding context

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32 linked technical documents
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